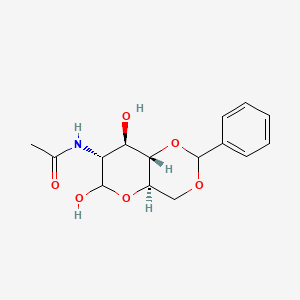

2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose

描述

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (CAS: 29776-43-0) is a key intermediate in carbohydrate synthesis. Its structure features:

- A benzylidene protecting group at the 4,6-positions, conferring regioselectivity in glycosylation reactions .

- An acetamido group at the 2-position, enhancing stability and directing stereochemical outcomes .

- A deoxygenated C2 position, which simplifies synthetic pathways by reducing hydroxyl group reactivity .

This compound is widely used in oligosaccharide synthesis, enzymatic glycosylation studies, and as a precursor for glycosyl azides (e.g., 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl azide, CAS: 168397-51-1) . Its molecular formula is C₁₅H₁₉NO₆ (based on structural analogs in ), with a molecular weight of ~309.32 g/mol.

属性

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13-,14?,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDAEIOQFFRMF-SNNRFPGISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29776-43-0 | |

| Record name | 2-Acetamido-4,6-o-benzylidene-2-deoxy-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Biochemical Pathways

生物活性

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (CAS Number: 29776-43-0) is a synthetic carbohydrate derivative that has garnered attention in the fields of biochemistry and medicinal chemistry. This compound serves as a versatile intermediate in carbohydrate synthesis and has potential biological activities that merit exploration.

- Molecular Formula : C₁₅H₁₉NO₆

- Molecular Weight : 309.31 g/mol

- Physical State : Solid

- Storage Conditions : Recommended storage at -20°C .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound's mechanism appears to involve interference with bacterial cell wall synthesis, although specific pathways are still under investigation.

Enzyme Inhibition

This compound has been studied for its potential to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. For instance, a study demonstrated that derivatives of this compound could effectively inhibit α-glucosidase, which is relevant in the management of diabetes by delaying carbohydrate digestion and absorption .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production, particularly reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This effect could have implications for conditions characterized by chronic inflammation .

Synthesis and Modification

A significant body of research has focused on the synthesis of this compound and its derivatives. For example, a study highlighted the regioselective modifications of heparin using this glucopyranose derivative, achieving a conversion rate of up to 60% into the corresponding 1,2-oxazoline . This showcases its utility in creating more complex carbohydrate structures.

Glycosylation Reactions

The compound has also been utilized in glycosylation reactions to generate various glycosides. A notable study explored the stereoselectivity of these reactions, revealing that the choice of alkali metal cation significantly influenced the outcome, shifting from β-selectivity to α-selectivity depending on the conditions used .

Data Table: Summary of Biological Activities

科学研究应用

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose is a chemical compound with the molecular formula and a molecular weight of 309.31 . It is a bioactive small molecule and a useful synthetic intermediate in carbohydrate chemistry .

Chemical Data and Properties:

- IUPAC Name N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

- SMILES CC(=O)N[C@H]1C(O)O[C@@H]2COC(O[C@H]2[C@@H]1O)c3ccccc3

- InChI InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13-,14?,15?/m1/s1

- CAS Number 29776-43-0

- Melting Point The melting point is between 256°C to 261°C (with decomposition) .

- Appearance It typically appears as a white crystalline solid .

Applications:

- Synthetic Intermediate: this compound serves as a synthetic intermediate in carbohydrate chemistry .

- Glycosylation Reactions: It is used in glycosylation reactions . For example, a related compound, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, is methylated to produce benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside, which is then used in the synthesis of disaccharides .

- NMR Spectroscopy: It is used in NMR spectroscopy to determine the structure of glycoside linkages .

化学反应分析

Hydrolysis and Benzylidene Cleavage

The benzylidene acetal group undergoes regioselective cleavage under controlled acidic conditions:

This step is pivotal for exposing hydroxyl groups at C-4 and C-6 for further derivatization.

Sulfonation and Nucleophilic Displacement

The C-2 hydroxyl group undergoes sulfonation followed by nucleophilic substitution:

textMethyl 4,6-O-benzylidene-α-D-glucopyranoside → Triflic anhydride/pyridine (-30°C) → 2-O-triflate → NaN₃/DMF (75°C) → 2-azido-2-deoxy-D-mannopyranoside [3][5]

Key outcomes:

-

High regioselectivity at C-2 position

-

Conversion to azide intermediates for Staudinger reactions or "click chemistry" applications

Acetylation/Acylation

| Reagent | Target Position | Application |

|---|---|---|

| Acetic anhydride/H₂SO₄ | C-3, C-4, C-6 | Synthesis of peracetylated derivatives |

| Benzoyl chloride | C-3 | Steric protection for selective glycosylation |

O-Alkylation for Glycoside Formation

Reaction with benzyl bromide under ion-pair mediation:

text1-OH derivative + BnBr → LiHMDS (β-selectivity) or K⁺/18-crown-6 (α-selectivity) → Anomeric O-benzylation [8]

Stereochemical control factors:

-

β-Selectivity: Lithium ion pairing stabilizes oxocarbenium intermediates

-

α-Selectivity: Bulky cations (K⁺) or crown ethers favor axial attack

Comparative Reactivity Table

| Reaction Pathway | Key Reagents | Products | Functional Utility |

|---|---|---|---|

| Benzylidene cleavage | HOAc/H₂O (80°C) | 2-Acetamido-2-deoxy-D-glucopyranose diol | Access to C-4/C-6 hydroxyls |

| C-2 sulfonation | Tf₂O/pyridine | 2-O-Triflate intermediate | Precursor for azide/amine derivatives |

| Anomeric O-benzylation | BnBr, LiHMDS/K⁺ | α/β-glycosides | Glycoconjugate synthesis |

| Methoxymethyl protection | Chloromethyl methyl ether | 2,3-di-O-MOM derivatives | Temporary protection for orthogonal chemistry |

Mechanistic Insights

-

Benzylidene cleavage: Proceeds via acid-catalyzed ring-opening to form a benzaldehyde byproduct and regenerate diol .

-

Stereoselective glycosylation: Governed by the Curtin-Hammett principle, where reaction conditions dictate the transition state favoring α- or β-anomers .

-

Nucleophilic displacement at C-2: Follows an SN₂ mechanism due to steric constraints imposed by the benzylidene group .

This compound’s reactivity profile enables precise engineering of carbohydrate-based probes, glycomimetics, and bioactive glycoconjugates, with applications spanning drug discovery and glycobiology research .

相似化合物的比较

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

| Compound | Stability in Acidic Conditions | Deprotection Requirements |

|---|---|---|

| 4,6-O-Benzylidene derivatives | High (requires strong acids) | H₂/Pd or TFA |

| 4,6-O-Isopropylidene derivatives | Moderate | Dilute HCl or TFA |

| 3,4,6-Tri-O-Acetyl derivatives | Low | Mild bases (e.g., NaOMe) |

常见问题

Q. What synthetic strategies are commonly employed to introduce benzylidene protection at the 4,6-positions of 2-acetamido-2-deoxy-D-glucopyranose derivatives?

The benzylidene group is introduced via acid-catalyzed acetal formation using benzaldehyde dimethyl acetal (or similar reagents) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH). The reaction typically occurs under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) at 50–60°C for 4–6 hours. The 4,6-O-benzylidene group provides regioselective protection, enabling subsequent modifications at the C3 hydroxyl group . For example, allylation at C3 is achieved using allyl bromide in DMF with barium oxide as a base, yielding intermediates for further glycosylation or functionalization .

Q. How does the 4,6-O-benzylidene group influence the reactivity of 2-acetamido-2-deoxy-D-glucopyranose in glycosylation reactions?

The benzylidene group acts as a rigid protecting group, locking the glucopyranose ring into a specific conformation (typically ) and enhancing the nucleophilicity of the remaining hydroxyl groups (e.g., C3-OH). This stabilization facilitates regioselective glycosylation at C3. For instance, allyl or benzyl groups can be introduced at C3 with high efficiency (>95% yield) using allyl bromide or benzyl bromide under basic conditions . The benzylidene group also prevents unwanted side reactions at C4 and C6 during multi-step syntheses .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of 2-acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose derivatives?

Key techniques include:

- NMR Spectroscopy : and NMR confirm regioselective protection and glycosylation. For example, the benzylidene acetal protons appear as a singlet at δ 5.5–5.6 ppm, while the C3-O-allyl group shows characteristic alkene protons at δ 5.1–5.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weights of intermediates (e.g., m/z 434.2 for benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-D-glucopyranoside) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can this compound derivatives serve as substrates for studying β-N-acetylhexosaminidase enzyme kinetics?

The 4-deoxy modification (e.g., 4-deoxy-glycosides) eliminates hydrogen bonding at C4-OH, providing insights into enzyme-substrate interactions. Kinetic assays using p-nitrophenyl derivatives (e.g., compound 1 ) reveal substrate specificity: fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy-glycosides at rates up to 85% of native substrates, while mammalian enzymes show <10% activity. This suggests fungal enzymes tolerate C4 deoxygenation due to flexible active-site architectures .

Q. What methodologies optimize transglycosylation reactions using this compound as a glycosyl donor?

Transglycosylation with β-N-acetylhexosaminidases (e.g., from Talaromyces flavus) requires:

- Donor-Acceptor Ratios : 1:4 molar ratio (donor:acceptor) to minimize hydrolysis and maximize disaccharide yields (e.g., 52% yield of 4-deoxy-disaccharides) .

- Reaction Monitoring : TLC (silica gel, 5:1 CHCl:MeOH) tracks donor consumption.

- Product Purification : Size-exclusion chromatography (Sephadex LH-20) separates disaccharide products from unreacted substrates .

Q. How do computational models explain the substrate specificity of glycosidases for 4-deoxy derivatives of 2-acetamido-D-glucopyranose?

Molecular docking studies (e.g., using AutoDock Vina) reveal that 4-deoxy-glycosides (e.g., compound 1 ) maintain favorable interactions with fungal β-N-acetylhexosaminidase active sites (e.g., Aspergillus oryzae). The absence of C4-OH reduces steric clashes with hydrophobic residues (e.g., Trp 448), whereas mammalian enzymes require C4-OH for hydrogen bonding with catalytic aspartate residues .

Q. What strategies enable selective deprotection of the 4,6-O-benzylidene group in complex oligosaccharide syntheses?

Mild acidic hydrolysis (e.g., 80% acetic acid at 40°C for 2 hours) removes the benzylidene group without affecting acetyl or benzyl protections. Alternatively, hydrogenolysis (H, Pd/C) cleaves benzylidene acetals but requires careful optimization to avoid over-reduction of other functional groups .

Key Research Findings

- The 4,6-O-benzylidene group enhances regioselectivity in glycosylation by >90% compared to unprotected analogs .

- Fungal β-N-acetylhexosaminidases exhibit unique tolerance for 4-deoxy substrates, enabling applications in chemo-enzymatic synthesis of modified glycans .

- Computational docking identifies key residues (e.g., Trp 448 in A. oryzae) responsible for accommodating 4-deoxy modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。